![molecular formula C24H20N2OS B296732 4-(4-Methylphenyl)-2-[(2-naphthylmethyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B296732.png)
4-(4-Methylphenyl)-2-[(2-naphthylmethyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Methylphenyl)-2-[(2-naphthylmethyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile, also known as MNS, is a compound that has gained attention in scientific research due to its potential therapeutic properties. MNS has been studied for its ability to inhibit the growth of cancer cells, as well as its potential use in treating neurological disorders.
作用机制
The exact mechanism of action of 4-(4-Methylphenyl)-2-[(2-naphthylmethyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. 4-(4-Methylphenyl)-2-[(2-naphthylmethyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile has also been shown to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
4-(4-Methylphenyl)-2-[(2-naphthylmethyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile has been shown to have several biochemical and physiological effects. In addition to its anticancer properties, 4-(4-Methylphenyl)-2-[(2-naphthylmethyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile has been shown to have anti-inflammatory effects and to protect against oxidative stress. 4-(4-Methylphenyl)-2-[(2-naphthylmethyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile has also been studied for its potential use in treating neurological disorders, as it has been shown to have neuroprotective effects.
实验室实验的优点和局限性
One advantage of using 4-(4-Methylphenyl)-2-[(2-naphthylmethyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile in lab experiments is its ability to selectively target cancer cells, while leaving healthy cells relatively unaffected. However, one limitation is that 4-(4-Methylphenyl)-2-[(2-naphthylmethyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is not very water-soluble, which can make it difficult to use in certain types of experiments.
未来方向
There are several potential future directions for research on 4-(4-Methylphenyl)-2-[(2-naphthylmethyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile. One area of interest is its potential use in combination with other anticancer drugs, as studies have shown that 4-(4-Methylphenyl)-2-[(2-naphthylmethyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile can enhance the effectiveness of certain chemotherapy drugs. Another area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanism of action of 4-(4-Methylphenyl)-2-[(2-naphthylmethyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile and its potential therapeutic applications.
合成方法
4-(4-Methylphenyl)-2-[(2-naphthylmethyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile can be synthesized using a multistep process, starting with the reaction of 2-naphthalenemethanethiol with 4-methylbenzaldehyde. The resulting product is then reacted with a pyridine derivative to form 4-(4-Methylphenyl)-2-[(2-naphthylmethyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile.
科学研究应用
4-(4-Methylphenyl)-2-[(2-naphthylmethyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that 4-(4-Methylphenyl)-2-[(2-naphthylmethyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile inhibits the growth of several types of cancer cells, including breast, lung, and colon cancer cells. 4-(4-Methylphenyl)-2-[(2-naphthylmethyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
属性
分子式 |
C24H20N2OS |
|---|---|
分子量 |
384.5 g/mol |
IUPAC 名称 |
4-(4-methylphenyl)-6-(naphthalen-2-ylmethylsulfanyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C24H20N2OS/c1-16-6-9-19(10-7-16)21-13-23(27)26-24(22(21)14-25)28-15-17-8-11-18-4-2-3-5-20(18)12-17/h2-12,21H,13,15H2,1H3,(H,26,27) |
InChI 键 |
ODHPUETVBUGHRO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC3=CC4=CC=CC=C4C=C3 |
规范 SMILES |
CC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC3=CC4=CC=CC=C4C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{5-[(2,3-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B296649.png)
![1-[(3,4,5-Triethoxyphenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B296651.png)

![Methyl 2-[(5-bromo-2-furoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B296653.png)


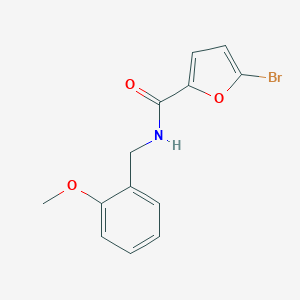
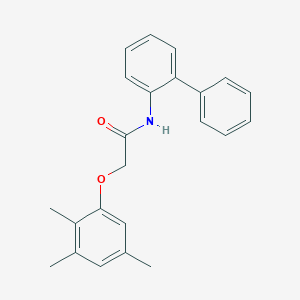

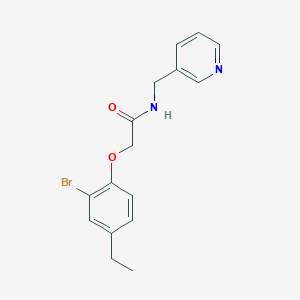
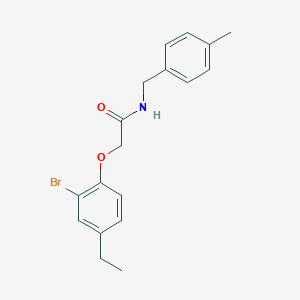
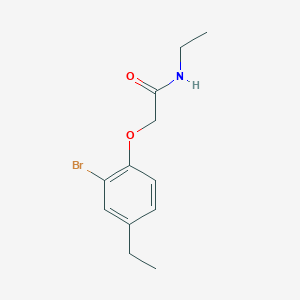
![Methyl 2-{[(2-bromo-4-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B296670.png)
